Di-2-propenylcadmium

Description

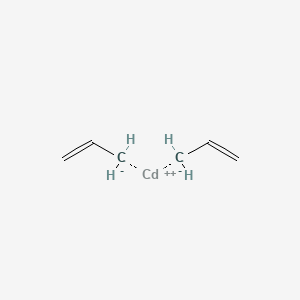

Di-2-propenylcadmium (Cd(C₃H₅)₂) is an organocadmium compound comprising a cadmium center bonded to two 2-propenyl (allyl) groups. Organocadmium reagents are historically significant in synthetic chemistry for their role in forming carbon-carbon bonds, particularly in the synthesis of ketones and other organic intermediates. However, due to cadmium’s high toxicity and environmental persistence, its use has been largely supplanted by less hazardous alternatives like organozinc or organomagnesium reagents .

Key properties of this compound include:

- Molecular formula: C₆H₁₀Cd

- Structure: Linear geometry with sp-hybridized cadmium.

- Reactivity: Moderate nucleophilicity, thermally unstable above 0°C.

- Applications: Limited to specialized organic syntheses under controlled conditions.

Properties

CAS No. |

14076-24-5 |

|---|---|

Molecular Formula |

C6H10Cd |

Molecular Weight |

194.56 g/mol |

IUPAC Name |

cadmium(2+);prop-1-ene |

InChI |

InChI=1S/2C3H5.Cd/c2*1-3-2;/h2*3H,1-2H2;/q2*-1;+2 |

InChI Key |

NFNHCXXDEWQRET-UHFFFAOYSA-N |

Canonical SMILES |

[CH2-]C=C.[CH2-]C=C.[Cd+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Di-2-propenylcadmium can be synthesized through the reaction of cadmium chloride with allylmagnesium bromide in an ether solvent. The reaction typically proceeds as follows: [ \text{CdCl}_2 + 2 \text{C}_3\text{H}_5\text{MgBr} \rightarrow \text{Cd(C}_3\text{H}_5)_2 + 2 \text{MgBrCl} ]

Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the synthesis generally involves the use of cadmium salts and organomagnesium reagents under controlled conditions to ensure high yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of cadmium oxide and other by-products.

Substitution: This compound can participate in substitution reactions where the propenyl groups are replaced by other organic groups or ligands.

Complex Formation: this compound can form complexes with various ligands, which can alter its reactivity and properties.

Common Reagents and Conditions:

Oxidizing Agents: Oxygen, hydrogen peroxide, and other oxidizing agents can be used for oxidation reactions.

Substitution Reagents: Halogens, acids, and other electrophiles can facilitate substitution reactions.

Complexation Reagents: Ligands such as phosphines, amines, and other donor molecules are used for complex formation.

Major Products:

Oxidation Products: Cadmium oxide and other cadmium-containing compounds.

Substitution Products: Various organocadmium compounds depending on the substituents used.

Complexes: Cadmium-ligand complexes with altered chemical properties.

Scientific Research Applications

Di-2-propenylcadmium has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential interactions with biological molecules and systems.

Medicine: Explored for its potential use in drug development and delivery systems.

Industry: Utilized in the production of specialized materials and as a precursor for other cadmium-containing compounds.

Mechanism of Action

The mechanism of action of di-2-propenylcadmium involves its interaction with various molecular targets. The propenyl groups can participate in reactions with nucleophiles, electrophiles, and radicals, leading to the formation of new chemical bonds and compounds. The cadmium center can also coordinate with ligands, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison Table :

| Property | This compound | Poly[di(μ₂-2-hydroxypropanoato)cadmium] |

|---|---|---|

| Structure | Monomeric organometallic | Polymeric inorganic-organic hybrid |

| Thermal Stability | Decomposes >0°C | Stable up to 250°C |

| Reactivity | Air/moisture-sensitive | Air-stable |

| Toxicity | Highly toxic (Cd²⁺ release) | Lower toxicity (immobilized Cd²⁺) |

2.2. Cadmium Oxalate (CdC₂O₄)

- Structure: Inorganic salt with cadmium coordinated to oxalate anions .

- Properties: Solubility: Insoluble in water, contrasting with the solubility of organocadmium compounds in organic solvents. Reactivity: Decomposes to CdO and CO₂ upon heating. Applications: Historically used in analytical chemistry for gravimetric cadmium analysis.

Comparison Table :

| Property | This compound | Cadmium Oxalate |

|---|---|---|

| Chemical Class | Organometallic | Inorganic salt |

| Solubility | Soluble in ethers/THF | Insoluble in water |

| Decomposition | Releases Cd and hydrocarbons | Forms CdO and CO₂ |

| Environmental Impact | Persistent bioaccumulator | Lower bioaccumulation potential |

Research Findings and Limitations

- Toxicity Concerns : this compound’s high toxicity (acute exposure LD₅₀ <50 mg/kg in rodents) and environmental persistence limit its industrial use .

- Structural Insights: X-ray studies of related cadmium compounds (e.g., Poly[di(μ₂-2-hydroxypropanoato)cadmium]) highlight the role of ligand geometry in stabilizing cadmium centers, a feature absent in monomeric organocadmium species .

- Regulatory Status : Cadmium compounds are restricted under EU REACH (EC 1907/2006) and the U.S. Toxic Substances Control Act (TSCA), with this compound classified as a Substance of Very High Concern (SVHC) .

Biological Activity

Di-2-propenylcadmium is an organometallic compound that has garnered attention in the field of biological research due to its potential bioactivity and implications in various biological systems. This article explores the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure:

this compound is characterized by the presence of cadmium bound to two propenyl groups. Its molecular formula is C6H10Cd, indicating a relatively simple structure that can interact with biological molecules.

The biological activity of this compound can be attributed to several mechanisms:

- Metal Ion Interaction : Cadmium ions can interfere with various enzymatic processes by displacing essential metal ions such as zinc and magnesium in metalloproteins, leading to altered enzyme function.

- Oxidative Stress Induction : Cadmium compounds are known to generate reactive oxygen species (ROS), which can cause oxidative damage to cellular components, including lipids, proteins, and DNA.

- Cell Signaling Pathways : this compound may modulate signaling pathways involved in cell proliferation and apoptosis, influencing cellular responses to stress and damage.

Cytotoxicity Studies

Research indicates that this compound exhibits cytotoxic effects on various cell lines. A study conducted on human liver carcinoma cells (HepG2) demonstrated that exposure to this compound resulted in significant cell death, with an IC50 value indicating potency in inducing cytotoxicity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 15 | Induction of apoptosis via ROS generation |

| A549 | 20 | Disruption of mitochondrial function |

Neurotoxicity

This compound has also been studied for its neurotoxic effects. Research involving neuronal cell cultures showed that exposure led to increased levels of oxidative stress markers and apoptosis-related proteins.

Case Studies

-

Case Study on HepG2 Cells :

- Objective : To evaluate the cytotoxic effects of this compound on liver cancer cells.

- Findings : The study reported a dose-dependent increase in cell death correlated with elevated ROS levels. The apoptotic pathway was confirmed through caspase activation assays.

-

Neurotoxicity Assessment :

- Objective : To assess the impact of this compound on neuronal health.

- Findings : Neuronal cultures exposed to this compound exhibited significant increases in markers of oxidative stress and apoptosis, suggesting potential implications for neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.